molecular formula C20H25Cl2N3O B2899933 2-(phenoxymethyl)-1-(piperidin-4-ylmethyl)-1H-benzo[d]imidazole dihydrochloride CAS No. 1351587-24-0

2-(phenoxymethyl)-1-(piperidin-4-ylmethyl)-1H-benzo[d]imidazole dihydrochloride

Cat. No.: B2899933
CAS No.: 1351587-24-0
M. Wt: 394.34
InChI Key: MDPLQGZVWCVACB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Phenoxymethyl)-1-(piperidin-4-ylmethyl)-1H-benzo[d]imidazole dihydrochloride is a chemical research compound designed for investigative applications. Its core structure incorporates a benzimidazole scaffold, a recognized privileged structure in medicinal chemistry known for its versatility in interacting with diverse biological targets . This derivative is specifically engineered for researchers exploring molecular pathways in areas such as inflammation and oncology. The compound's design is of particular interest for studying inflammatory processes. Benzimidazole derivatives bearing the 2-(piperidin-4-yl) motif have been demonstrated to exhibit potent anti-inflammatory activity by inhibiting the production of key mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in cellular models . Furthermore, mechanistic studies on related compounds suggest potential interaction with the NF-κB signaling pathway, a critical regulator of immune and inflammatory responses, by modulating the phosphorylation of IκBα and the nuclear expression of p65 . In cancer research, the imidazole and benzimidazole core structures are prevalent in the design of potential anticancer agents . These scaffolds are investigated for their ability to modulate various cellular targets, including kinase enzymes, tubulin polymerization, and histone deacetylases, which are crucial for cancer cell proliferation and survival . The structural features of this compound make it a valuable tool for probing these and other biological mechanisms in a research setting. It is supplied exclusively for laboratory investigation and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(phenoxymethyl)-1-(piperidin-4-ylmethyl)benzimidazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O.2ClH/c1-2-6-17(7-3-1)24-15-20-22-18-8-4-5-9-19(18)23(20)14-16-10-12-21-13-11-16;;/h1-9,16,21H,10-15H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDPLQGZVWCVACB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CN2C3=CC=CC=C3N=C2COC4=CC=CC=C4.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Compounds with similar structures, such as 2-piperidin-4-yl-1h-benzimidazole, have been used in early discovery research, suggesting potential biological activity.

Mode of Action

It’s known that benzimidazole derivatives can function as selective and effective receptors for anions, cations, and even neutral organic molecules. This suggests that the compound may interact with its targets by binding to them, thereby modulating their function.

Biochemical Pathways

Benzimidazole derivatives are known to have a wide range of biological and pharmacological activities, suggesting that they may influence multiple biochemical pathways.

Result of Action

Given the wide range of biological and pharmacological activities of benzimidazole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular levels.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural Features of Selected Benzimidazole Derivatives
Compound Name Substituents (Position) Salt Form Key Functional Groups Reference
Target Compound 2-(Phenoxymethyl), 1-(Piperidin-4-ylmethyl) Dihydrochloride Phenoxy ether, Piperidine
2-(4-Fluorophenyl)-1H-benzo[d]imidazole 2-(4-Fluorophenyl) Free base Fluorophenyl
1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole 1-(2-Ethoxyethyl), 2-(Piperidin-4-yl) Hydrochloride Ethoxyethyl, Piperidine
2-(2-Butyl-4-chloro-1H-imidazol-5-yl)-1H-benzo[d]imidazole 2-(Imidazole derivative) Free base Chloro, Butyl
Metabolic Stability and Receptor Binding
  • Fluorophenyl Derivatives : 2-(4-Fluorophenyl)-1H-benzo[d]imidazole analogues (e.g., compound 16 in ) exhibit enhanced metabolic stability due to fluorination at the phenyl ring, which reduces oxidative degradation without compromising GABA-A receptor binding .
  • Target Compound: The phenoxymethyl group may confer similar metabolic stability, though its bulkier structure could influence receptor selectivity compared to fluorophenyl derivatives.
Enzyme Inhibition and Anticancer Activity
  • Acetylcholinesterase (AChE) Inhibition : Compounds like 1-(sec-butoxymethyl)-1H-benzo[d]imidazole (IC₅₀ = 1.533 ± 0.011 mM) outperform donepezil, a reference drug for Alzheimer’s disease .
  • Antiproliferative Effects : N-Substituted benzimidazoles (e.g., 2-(2-butyl-4-chloro-1H-imidazol-5-yl)-1H-benzo[d]imidazole) show potent activity against Ehrlich ascites tumors (IC₅₀ = 25.3 μM) .
Solubility and Bioavailability
  • Salt Forms : The dihydrochloride salt of the target compound improves solubility compared to free-base analogues like 2-(4-fluorophenyl)-1H-benzo[d]imidazole, which may require formulation adjustments for clinical use .

Key Research Findings and Clinical Implications

  • Antifungal and Anticancer Applications : Derivatives with hydrazine-linked substituents () or pyrimidine linkages () demonstrate broad-spectrum bioactivity, highlighting the scaffold’s adaptability .

Q & A

Q. What are the optimal synthetic routes for 2-(phenoxymethyl)-1-(piperidin-4-ylmethyl)-1H-benzo[d]imidazole dihydrochloride, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, including condensation, alkylation, and cyclization. Key parameters include:

  • Temperature : 80–120°C for benzimidazole ring formation to prevent side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance nucleophilic substitution efficiency .
  • Catalysts : Palladium or copper salts may accelerate coupling reactions, while bases like K2_2CO3_3 facilitate deprotonation .
  • Purification : Column chromatography or recrystallization in ethanol/water mixtures improves purity (>95% by HPLC) .

Q. How is structural characterization of this compound performed to confirm its identity and purity?

  • Spectroscopic methods :
    • 1^1H/13^{13}C NMR : Peaks at δ 7.2–7.8 ppm (aromatic protons), δ 3.5–4.2 ppm (piperidinyl and phenoxymethyl protons) confirm backbone structure .
    • IR : Stretching frequencies at 1600–1650 cm1^{-1} (C=N) and 2800–2900 cm1^{-1} (C-H of piperidine) .
  • Mass spectrometry : Molecular ion [M+H]+^+ at m/z 372.3 (calculated) .
  • Elemental analysis : Matches theoretical C, H, N, Cl content within ±0.3% .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles .
  • First aid : Immediate skin/eye rinsing with water for 15 minutes; seek medical attention for persistent irritation .
  • Storage : Desiccated at 2–8°C in airtight containers to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies involving this compound?

  • Experimental variables : Differences in assay conditions (e.g., pH, cell lines, incubation time) may alter results. For example, IC50_{50} values vary between cancer cell lines (e.g., HeLa vs. MCF-7) due to receptor heterogeneity .
  • Data normalization : Use internal controls (e.g., β-actin in Western blots) and replicate experiments (n ≥ 3) to minimize variability .
  • Computational validation : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like kinase enzymes, cross-referenced with experimental IC50_{50} values .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Solubility enhancement : Co-crystallization with cyclodextrins or salt formation (e.g., dihydrochloride) improves aqueous solubility (>2 mg/mL at pH 7.4) .
  • Metabolic stability : Introduce electron-withdrawing groups (e.g., fluorine) on the phenoxymethyl moiety to reduce CYP450-mediated oxidation .
  • Bioavailability testing : Pharmacokinetic profiles (Cmax_{max}, T1/2_{1/2}) in rodent models guide dose adjustments .

Q. How do structural modifications impact its selectivity for biological targets?

  • Piperidine substitution : Replacing the piperidin-4-ylmethyl group with pyrrolidine increases affinity for serotonin receptors but reduces kinase inhibition .
  • Phenoxymethyl derivatives : Fluorination at the phenyl ring enhances binding to GABAA_A receptors (Ki_i = 12 nM vs. 45 nM for unmodified analog) .
  • Benzimidazole core : Methylation at N1 improves metabolic stability but may sterically hinder target binding .

Q. What computational methods are used to predict this compound’s receptor-binding modes?

  • Molecular dynamics (MD) simulations : Analyze ligand-receptor interactions over 100-ns trajectories (e.g., GROMACS) to identify stable binding poses .
  • QSAR models : Regression analysis of logP, polar surface area, and H-bond donors correlates with antimicrobial activity (R2^2 > 0.85) .
  • Free energy calculations : MM-PBSA/GBSA methods estimate binding energies (ΔG ≤ −30 kcal/mol for high-affinity targets) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.